![molecular formula C19H17N3O2S2 B2719890 N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921582-85-6](/img/structure/B2719890.png)
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MTB is a thiazole derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In
Scientific Research Applications
Anticancer Applications
Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines. These compounds have shown moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in efficacy (Ravinaik et al., 2021).
Antimicrobial Applications
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have been synthesized and shown potent antimicrobial activity against a range of bacterial and fungal strains, with some molecules displaying higher potency than reference drugs (Bikobo et al., 2017).
Synthesis and Docking Studies
Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been reported, showing promising anticancer activity through in vitro evaluations and molecular docking studies. These studies suggest potential mechanisms of action and favorable ADMET properties (Tiwari et al., 2017).
Gelation Behavior
The role of methyl functionality and S⋯O interaction in the gelation behavior of N-(thiazol-2-yl) benzamide derivatives was investigated, revealing insights into the impact of molecular structure on gelation/non-gelation behavior. This work highlights the potential of these compounds in material science applications (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound this compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . The downstream effects of this inhibition can lead to a reduction in inflammation and pain, as these molecules are involved in the inflammatory response.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes and subsequently reducing the production of thromboxane, prostaglandins, and prostacyclin, the compound can potentially alleviate symptoms associated with inflammation .
properties
IUPAC Name |
N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDKUSVAUWEDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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